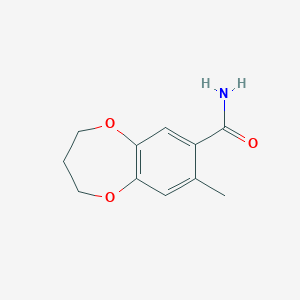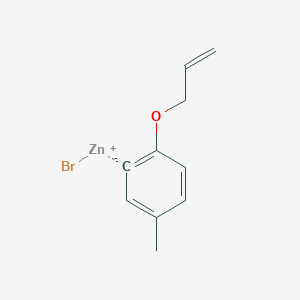
2-Allyloxy-5-methylphenylZinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxy-5-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyloxy-5-methylphenylzinc bromide typically involves the reaction of 2-allyloxy-5-methylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general procedure includes:
- Dissolving 2-allyloxy-5-methylphenyl bromide in dry THF.
- Adding zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyloxy-5-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Allyloxy-5-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 2-allyloxy-5-methylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack on electrophiles or participation in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-5-methylphenylzinc bromide
- 2-Methoxy-5-methylphenylzinc bromide
- 2-Propoxy-5-methylphenylzinc bromide
Uniqueness
2-Allyloxy-5-methylphenylzinc bromide is unique due to its allyloxy group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in reactions requiring high selectivity and efficiency.
Eigenschaften
Molekularformel |
C10H11BrOZn |
|---|---|
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-methyl-4-prop-2-enoxybenzene-5-ide |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-6-4-9(2)5-7-10;;/h3-6H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
JYCKFHCEGJXPJI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C[C-]=C(C=C1)OCC=C.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




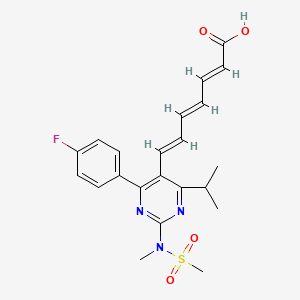
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

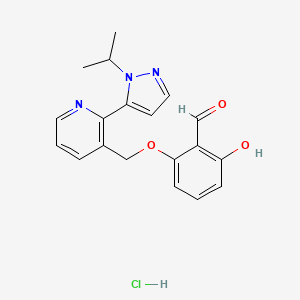
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
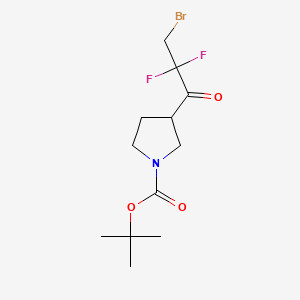
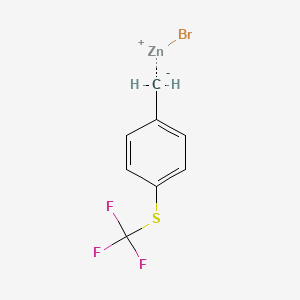
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
